An In-Depth Technical Guide to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride: Structure, Properties, and Synthesis
An In-Depth Technical Guide to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The document outlines the compound's chemical structure, explores its physicochemical properties, and details a plausible synthetic route with step-by-step protocols. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction to Substituted Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry.[1] Modifications to the pyrrole core, such as the introduction of alkyl and aminomethyl substituents, can significantly influence the molecule's pharmacological profile, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic properties. The compound (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride presents a specific substitution pattern that is of interest for exploring structure-activity relationships in various therapeutic areas.
Chemical Structure and Nomenclature
The compound of interest is the hydrochloride salt of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine. The core structure consists of a pyrrole ring with methyl groups at the 1- and 5-positions and a methanamine group at the 2-position. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride |
| CAS Number | 1208744-99-3[2] |
| Molecular Formula | C₇H₁₃ClN₂[2] |
| Molecular Weight | 160.64 g/mol [2] |
| Free Base CAS | 118799-24-9 |
| Free Base Formula | C₇H₁₂N₂ |
| Free Base MW | 124.18 g/mol |
Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.
Step 1: Paal-Knorr Synthesis of 1,5-Dimethyl-2-acetylpyrrole
The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4] In this proposed first step, 2,5-hexanedione is condensed with methylamine in the presence of a weak acid catalyst, such as acetic acid, to yield the N-methylated pyrrole ring.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and an excess of methylamine (as a solution in a suitable solvent like ethanol or water, ~2.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove excess methylamine and acetic acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,5-dimethyl-2-acetylpyrrole.
Step 2: Reductive Amination to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine
Reductive amination is a versatile method for converting carbonyl compounds into amines.[5] In this step, the ketone functional group of 1,5-dimethyl-2-acetylpyrrole is converted to the primary amine. This is achieved by reacting the ketone with an ammonia source, such as ammonium chloride, and a reducing agent that is selective for the intermediate imine, such as sodium cyanoborohydride.[5]
Experimental Protocol:
-
Dissolve 1,5-dimethyl-2-acetylpyrrole (1.0 eq) in a suitable solvent, such as methanol.
-
Add ammonium chloride (excess, ~10 eq) to the solution.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (excess, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Make the solution basic by adding an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, (1,5-dimethyl-1H-pyrrol-2-yl)methanamine.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base amine to its hydrochloride salt to improve its handling, stability, and aqueous solubility.[6] This is typically achieved by treating a solution of the amine with hydrochloric acid.[7][8]
Experimental Protocol:
-
Dissolve the crude (1,5-dimethyl-1H-pyrrol-2-yl)methanamine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (or another suitable solvent) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to obtain (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride as a solid.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is limited, predictions can be made based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comments |
| Physical State | Solid | Amine hydrochlorides are typically crystalline solids.[6] |
| Melting Point | >150 °C (Decomposition may occur) | Salt formation significantly increases the melting point compared to the free base. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[9][10] Limited solubility in nonpolar organic solvents. | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[6] |
| pKa (of the conjugate acid) | 9.5 - 10.5 | The primary aliphatic amine is expected to have a pKa in this range, typical for similar structures. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. The following are predicted spectroscopic data for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene bridge, and the pyrrole ring protons.
Caption: Structure of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine with key protons highlighted.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~3.6 | singlet | 3H |
| C5-CH₃ | ~2.2 | singlet | 3H |
| -CH₂-NH₂ | ~3.8 | singlet | 2H |
| Pyrrole H3, H4 | ~5.8 - 6.5 | multiplet | 2H |
| -NH₂ | variable (broad) | singlet | 2H |
Note: The chemical shifts for the hydrochloride salt in D₂O would be different, with the disappearance of the -NH₂ signal and potential shifts in the adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~33 |
| C5-CH₃ | ~12 |
| -CH₂-NH₂ | ~40 |
| Pyrrole C3, C4 | ~105 - 110 |
| Pyrrole C2, C5 | ~128 - 135 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium to strong |
| C=C stretch (pyrrole ring) | ~1500 - 1600 | Medium |
| N-H bend (amine) | ~1600 | Medium |
For the hydrochloride salt, a broad absorption band for the ammonium (-NH₃⁺) stretch is expected in the range of 2400-3200 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base.
-
Expected Molecular Ion (M⁺) for C₇H₁₂N₂: m/z = 124.10
-
Expected [M+H]⁺: m/z = 125.11
Potential Applications and Biological Relevance
While specific biological activities for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride are not extensively documented in publicly available literature, the substituted 2-aminomethylpyrrole scaffold is present in compounds with a wide range of biological activities. These include, but are not limited to:
-
Antimicrobial and Antifungal Agents: The pyrrole nucleus is a key component of many natural and synthetic antimicrobial compounds.
-
Anti-inflammatory Agents: Certain pyrrole derivatives have shown potent anti-inflammatory properties.
-
Anticancer Agents: The pyrrole scaffold has been incorporated into various anticancer drug candidates.
-
Central Nervous System (CNS) Agents: Substituted pyrroles have been investigated for their activity on various CNS targets.
The specific substitution pattern of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride makes it a valuable tool for structure-activity relationship (SAR) studies in these and other therapeutic areas. The N-methylation can enhance metabolic stability and alter receptor binding, while the C5-methylation can influence the electronic properties of the pyrrole ring. The primary amine at the 2-position provides a handle for further chemical modification and derivatization.
Handling and Storage
As a hydrochloride salt, (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is expected to be a solid that is more stable and less volatile than its free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a substituted pyrrole derivative with potential for application in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to facilitate further research and development involving this and related compounds.
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